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Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

This document provides a detailed protocol for conducting a pharmacokinetic (PK) study of copanlisib in
mice, based on a validated bioanalytical method [1]. Copanlisib is a pan-class I phosphatidylinositol 3-
kinase (PI3K) inhibitor with predominant activity against PI3K-a and PI3K-§ isoforms, approved for the
treatment of relapsed follicular lymphoma [2] [3] [4]. Understanding its pharmacokinetics in preclinical

models is essential for translating findings to clinical settings.

1. Study Objectives and Design The primary objective is to characterize the pharmacokinetic profile of
copanlisib following intravenous administration in mice. Key parameters include maximum plasma
concentration (C~max~), area under the curve (AUC), elimination half-life (t~1/2~), volume of distribution
(V~d~), and clearance (CL) [1] [5]. The study employs a single-dose design with serial blood sampling over

a period to capture the full concentration-time profile.

2. Experimental Animals and Dosing

e Animals: Laboratory mice (e.g., C57BL/6 or BALB/c strains).

e Dosing: Copanlisib is administered via intravenous (IV) injection. A dose of 12 mg/kg is well-
tolerated in mice and aligns with doses used in prior efficacy studies [2].

¢ Formulation: Copanlisib can be dissolved in a mixture of 0.1 N HCI:DMSO (2:98, v/v) and further
diluted with saline or a suitable vehicle (e.g., containing Solutol and ethanol) to ensure solubility and
stability [1].

3. Sample Collection and Processing Blood samples (approximately 100 pL per time point) are collected

via retro-orbital bleeding or tail vein into K~2~EDTA-coated tubes at pre-dose and post-dose time points:
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0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 16, 24, 36, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours [1] [5]. Plasma is

separated by centrifugation at 14,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis [1].

4. Bioanalytical Method for Quantifying Copanlisib A validated high-performance liquid chromatography
(HPLC) method with photo-diode array (PDA) detection is used for quantifying copanlisib in mice plasma
[1].

e Extraction: Liquid-liquid extraction with ethyl acetate. To 100 pL of plasma, add 1.0 mL of ethyl
acetate, vortex for 3 minutes, and centrifuge at 14,000 rpm for 5 minutes at 5°C. Collect the organic
layer (800 pL) and evaporate to dryness under a nitrogen stream at 50°C. Reconstitute the residue in
100 pL of internal standard (IS) solution (enasidenib at 600 ng/mL in 80% methanol) [1].

e HPLC Conditions:

Column: Hypersil Gold C~18~ (250 x 4.0 mm, 5 um), maintained at 40°C.

Mobile Phase: Binary gradient of 10 mM ammonium formate (pH 4.0, adjusted with formic

[e]

o

acid; Solvent A) and acetonitrile (Solvent B) at a flow rate of 0.8 mL/min.
Gradient Program:
= 0-5.0 min: 90% A
= 5.0-5.5 min: Linear ramp to 10% A
= 5.5-8.0 min: Maintain 10% A
= 8.0-10.0 min: Return to 90% A for re-equilibration
Detection: PDA detector set at 310 nm.
Retention Times: Copanlisib ~6.60 min; IS (enasidenib) ~7.80 min [1].
¢ Method Validation: The method is validated as per FDA guidelines, demonstrating linearity over 50-
5000 ng/mL (r? =2 0.998), and accuracy and precision within acceptable limits (<15% deviation) [1].

[¢]

[¢]

[¢]

5. Pharmacokinetic Data Analysis PK parameters are calculated using non-compartmental analysis (NCA)

with software such as Phoenix WinNonlin:

e C~max~: Observed maximum plasma concentration.

e T~max~: Time to reach C~max~.

¢ AUC-0-t~: Area under the plasma concentration-time curve from zero to the last measurable time
point, calculated by the linear trapezoidal rule.

e AUC~0-c0~: AUC from zero to infinity.

e t~1/2~: Elimination half-life, calculated as 0.693/A~z~, where A~z~ is the terminal elimination rate
constant.

e V~d~: Volume of distribution.

e CL: Clearance [1] [5].

6. Stability and Quality Control Copanlisib in plasma is stable under the following conditions:
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e Bench-top stability.

e Auto-sampler stability.

e Three freeze-thaw cycles.

e Long-term storage at -80°C for at least 50 days [1]. Quality Control (QC) samples at low (150 ng/mL),
medium (2250 ng/mL), and high (3500 ng/mL) concentrations are analyzed with each batch to ensure
accuracy and precision [1].

Detailed Experimental Protocols

Protocol 1: Plasma Sample Processing for Copanlisib
Quantification

e Thaw plasma samples on ice or at room temperature.

e Aliquot 100 pL of plasma into a microcentrifuge tube.

e Add 1.0 mL of ethyl acetate and vortex vigorously for 3 minutes.

e Centrifuge at 14,000 rpm for 5 minutes at 5°C.

o Transfer 800 pL of the upper organic layer to a new tube.

e Evaporate to dryness under a gentle stream of nitrogen at 50°C.

¢ Reconstitute the residue in 100 pL of IS working solution (600 ng/mL enasidenib in 80% methanol).
e Vortex to mix and transfer to an HPLC vial for analysis [1].

Protocol 2: Preparation of Calibration Standards and Quality
Controls

¢ Stock Solutions: Prepare copanlisib primary stock at 1.0 mg/mL in 0.1 N HCI:DMSO (2:98, v/v).
Prepare IS stock at 1.0 mg/mL in DMSO [1].

¢ Working Solutions: Dilute copanlisib stock with an appropriate solvent (e.g., 80% methanol) to
working concentrations.

e Calibration Standards: Spike 10 pL of working solution into 90 pL of blank mice plasma to achieve
concentrations of 50, 100, 500, 750, 1250, 2500, 3750, and 5000 ng/mL [1].

¢ Quality Controls: Prepare QC samples at 50 (LLOQ QC), 150 (LQC), 2250 (MQC), and 3500
(HQC) ng/mL [1].
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Data Presentation

Table 1: Key Pharmacokinetic Parameters of Copanlisib from Preclinical and Clinical Studies

Parameter

Preclinical (Mice, 1V) [1]

Clinical (Human, IV 12 mg) [5]

C~max~ (ng/mL)

T~max~ (h)

AUC~0-t~ (h-ng/mL)

t~1/2~ (h)

V~d~ (L)

CL (L/h)

Protein Binding (%)

Major Elimination
Route

Not specified

0.5-1.0 (assumed)

Reported for linear range

To be determined from study

data

To be determined from study
data

To be determined from study
data

Not specified

Not specified

Not specified

~1 (end of infusion)

Major component of total radioactivity

(84%)

52.1 (range 40.4-67.5)

1870

Not specified

~84% (human)

Feces (64%), Urine (22%)

Table 2: Validated HPLC Method Parameters for Copanlisib in Mice Plasma [1]

Parameter

Specification

Analytical Technique

Detection Wavelength

Linear Range

HPLC-PDA

310 nm

50 - 5000 ng/mL
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Parameter Specification

Correlation Coefficient (r?) >0.998

Intra-day Accuracyl/Precision Within acceptable limits (<15%)
Inter-day Accuracyl/Precision Within acceptable limits (<15%)
Retention Time (Copanlisib) 6.60 min

Retention Time (IS, Enasidenib) 7.80 min

Run Time 10 min

Stability Bench-top, auto-sampler, freeze-thaw (3 cycles), long-term at -80°C

Experimental Workflow and Signaling Pathway
Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism

of action of copanlisib.

Diagram 1: Copanlisib PK Study Workflow

This diagram outlines the key steps in the pharmacokinetic study of copanlisib in a mouse model.
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Diagram 2: Copanlisib Mechanism and PI3K Pathway

This diagram illustrates the role of copanlisib in inhibiting the PI3K signaling pathway, which is crucial for

cell survival and proliferation.

© 2026 Smolecule. All rights reserved. 6/9 Tech Support


https://www.smolecule.com/products/s001528?utm_src=pdf-body-img
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O I e C U I e Specifications & Pricing

Copanlisib
(PI3K Inhibitor)

Activates

PI3K
Phosphorylation

Activates

Activates

Cell Survival,
Proliferation

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 7/9 Tech Support


https://www.smolecule.com/products/s001528?utm_src=pdf-body-img
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Summary

These application notes and protocols provide a robust framework for conducting a pharmacokinetic study of
copanlisib in mice. The validated HPLC method ensures reliable quantification, and the detailed protocols
support the generation of high-quality data. Understanding the pharmacokinetics of copanlisib in preclinical
models is a critical step in optimizing its therapeutic use, particularly in oncology, where it shows promise

not only as a monotherapy but also in combination with immune checkpoint inhibitors [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Notes: Copanlisib Pharmacokinetic Study Design in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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